Cas no 6466-67-7 (Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-)

Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)- structure
6466-67-7 structure
Nome del prodotto:Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-
Numero CAS:6466-67-7
MF:C15H20O4
MW:264.3169
CID:509678
PubChem ID:97213

Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione,decahydro-6,10a-dimethyl-3-methylene-, (3aS,6S,6aS,10aR,10bR)-
    • (3aS,6aβ,10bβ)-Dodecahydro-6α,10aα-dimethyl-3-methylenefuro[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione
    • 6,10a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,10b-octahydrofuro[5,6]cyclohepta[5,7-c]pyran-2,9-dione
    • (3aS)-6t,10a-dimethyl-3-methylene-(3ar,6ac,10at,10bc)-decahydro-furo[3',2':6,7]cyclohepta[1,2-b]pyran-2,9-dione
    • 6,10a-dimethyl-3-methylidenedecahydrofuro[3',2':6,7]cycloh
    • AC1Q6MJQ
    • NSC106392
    • NSC247515
    • psilostachyin C
    • Psilostachyin C, 6t,10at-Dimethyl-3-methylen-2,9-dioxo-(3arH,6acH,10bcH)-2,3,3a,4,5,6,6a,7,8,9,10a,10b-dodecahydro-furo< 3',2':6,7> cyclohepta< 1,2-b> pyran
    • Psilostachyin-C
    • psilotachyin C
    • AKOS040753645
    • DTXSID30983276
    • 6466-67-7
    • NSC 106392
    • 1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradecane-4,13-dione
    • Decahydro-6,10a-dimethyl-3-methylenefuro(3',2':6,7)cyclohepta(1,2-b)pyran-2,9-dione (3aS-(3aalpha,6beta,6aalpha,10abeta,10balpha))-
    • NSC-247515
    • NSC-106392
    • (3aS,6abeta,10bbeta)-Dodecahydro-6alpha,10aalpha-dimethyl-3-methylenefuro[3',2'
    • Furo(3',2':6,7)cyclohepta(1,2-b)pyran-2,9-dione, decahydro-6,10a-dimethyl-3-methylene-, (3aS-(3aalpha,6beta,6aalpha,10abeta,10balpha))-
    • Inchi: InChI=1S/C15H20O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h8,10-11,13H,2,4-7H2,1,3H3
    • Chiave InChI: FZYIWDQVFMUXPW-UHFFFAOYSA-N
    • Sorrisi: CC1CCC2C(C3(C1CCC(=O)O3)C)OC(=O)C2=C

Proprietà calcolate

  • Massa esatta: 264.1362
  • Massa monoisotopica: 264.13615911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 0
  • Complessità: 455
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6Ų
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.17
  • Punto di ebollizione: 461.4°Cat760mmHg
  • Punto di infiammabilità: 239.2°C
  • Indice di rifrazione: 1.523
  • PSA: 52.6
  • LogP: 2.22600
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD